3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide
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Overview
Description
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a thiazole ring and a hydroxypropan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 3-hydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 2-aminothiazole to yield the benzamide.
Introduction of the Hydroxypropan-2-yl Group: The hydroxypropan-2-yl group can be introduced via an etherification reaction. This involves reacting the benzamide with (S)-propylene oxide in the presence of a base such as potassium carbonate.
Final Assembly: The final step involves the coupling of the hydroxypropan-2-yl ether with the benzamide core under mild conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form ketones or aldehydes.
Reduction: The benzamide can be reduced to the corresponding amine.
Substitution: The thiazole ring can undergo electrophilic substitution reactions, particularly at the C-2 position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Oxidation of the hydroxy groups can yield 3-keto-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide.
Reduction: Reduction of the benzamide can produce 3-hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)aniline.
Substitution: Electrophilic substitution on the thiazole ring can yield various substituted thiazole derivatives.
Scientific Research Applications
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has potential as a biochemical probe for studying enzyme interactions and protein-ligand binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The hydroxypropan-2-yl group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The benzamide core can form hydrogen bonds with amino acid residues in proteins, stabilizing the compound-protein complex.
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)aniline: Similar structure but with an amine group instead of a benzamide.
3-Keto-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide: Similar structure but with a keto group instead of a hydroxy group.
Uniqueness
3-Hydroxy-5-{[(2S)-1-hydroxypropan-2-yl]oxy}-N-(1,3-thiazol-2-yl)benzamide is unique due to its combination of functional groups, which confer a range of chemical reactivity and biological activity. The presence of both the thiazole ring and the hydroxypropan-2-yl group makes it a versatile compound for various applications.
Properties
CAS No. |
919784-23-9 |
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Molecular Formula |
C13H14N2O4S |
Molecular Weight |
294.33 g/mol |
IUPAC Name |
3-hydroxy-5-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C13H14N2O4S/c1-8(7-16)19-11-5-9(4-10(17)6-11)12(18)15-13-14-2-3-20-13/h2-6,8,16-17H,7H2,1H3,(H,14,15,18)/t8-/m0/s1 |
InChI Key |
BHOFDPVMXSZUKN-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CO)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2 |
Canonical SMILES |
CC(CO)OC1=CC(=CC(=C1)O)C(=O)NC2=NC=CS2 |
Origin of Product |
United States |
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